

Comparative Analysis of NCC-149: A Selective Zinc-Dependent Enzyme Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NCC-149

Cat. No.: B609493

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This guide provides a comprehensive comparison of the cross-reactivity profile of **NCC-149**, a novel potent inhibitor of Matrix Metalloproteinase-9 (MMP-9), against a panel of other zinc-dependent metalloproteinases. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a clear understanding of the selectivity of **NCC-149** and to facilitate its evaluation for therapeutic development.

Data Summary

The inhibitory activity of **NCC-149** was assessed against a range of zinc-dependent enzymes, including several Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). The half-maximal inhibitory concentrations (IC₅₀) were determined to quantify the potency and selectivity of **NCC-149**.

Enzyme Target	NCC-149 IC ₅₀ (nM)
MMP-9	5.2 ± 0.8
MMP-1	875 ± 45
MMP-2	152 ± 18
MMP-7	930 ± 62
ADAM10	> 10,000
ADAM17	> 10,000

Data are presented as mean \pm standard deviation from three independent experiments.

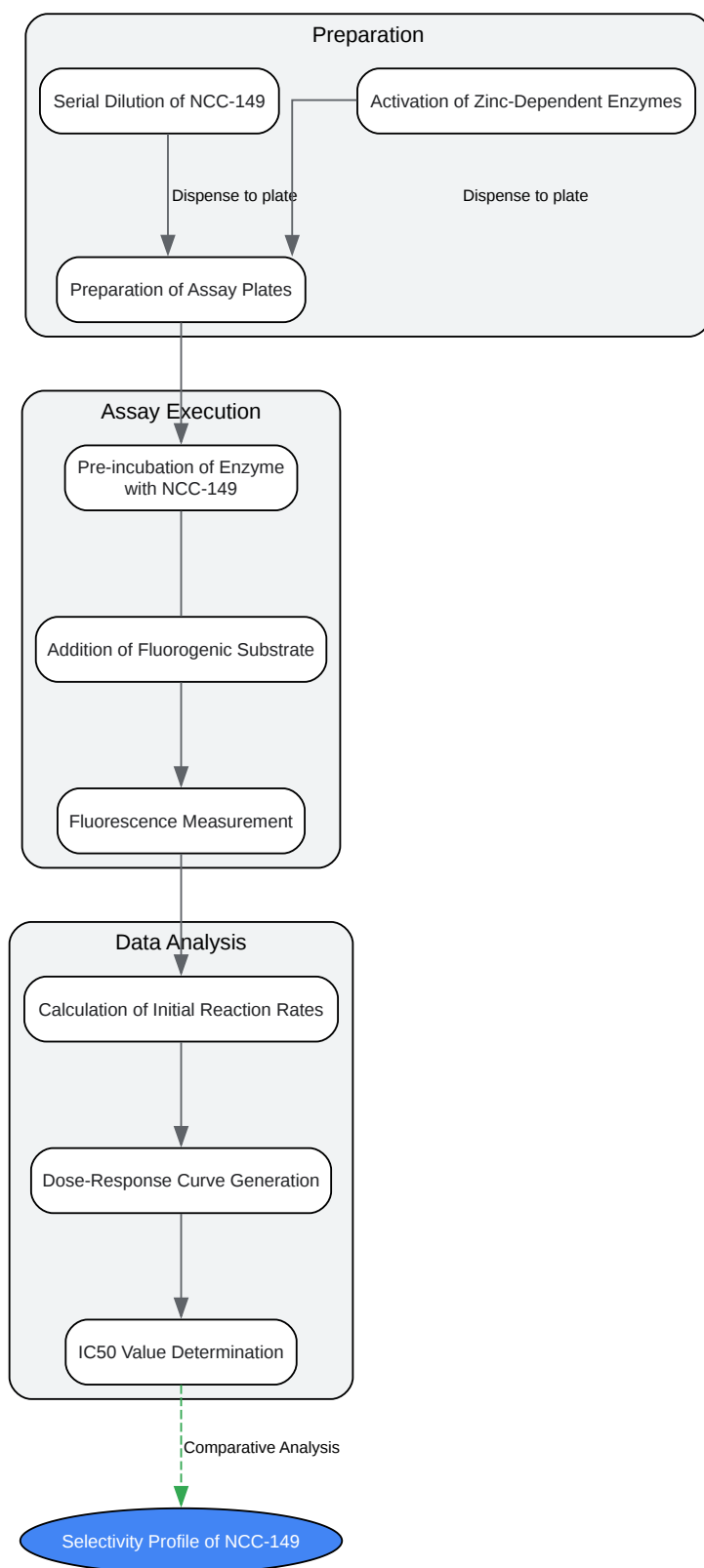
Experimental Protocols

Enzyme Inhibition Assay (IC50 Determination)

The inhibitory activity of **NCC-149** against a panel of zinc-dependent enzymes was determined using a fluorescence resonance energy transfer (FRET) assay.

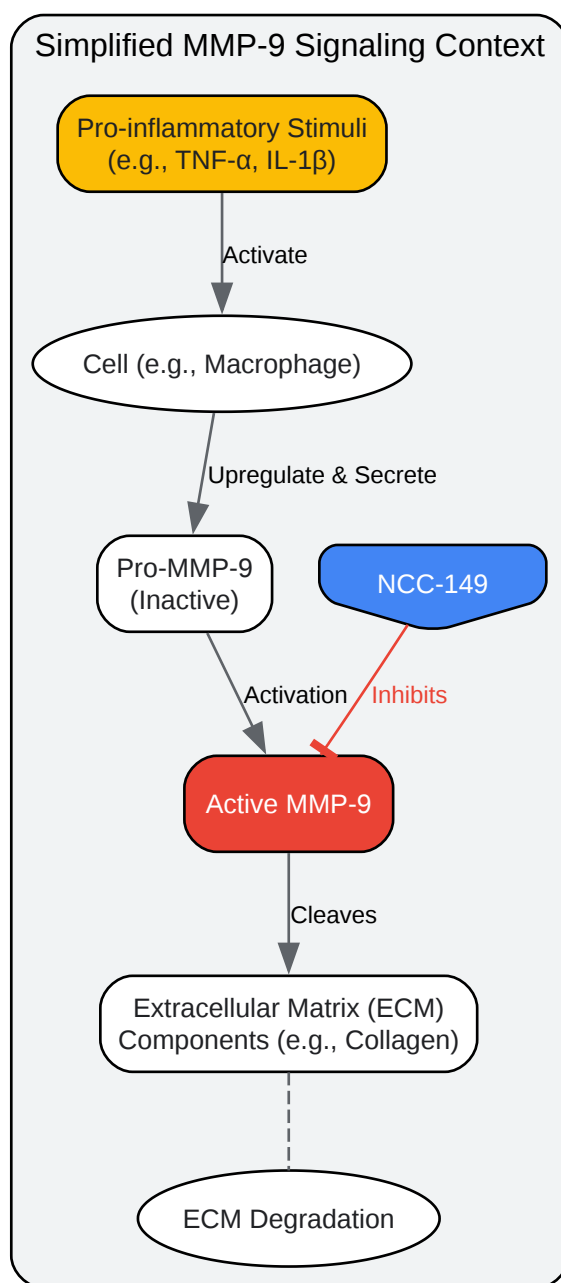
- **Enzyme Activation:** Recombinant human pro-enzymes (pro-MMPs and pro-ADAMs) were activated according to the manufacturer's instructions. For MMPs, activation was typically achieved by incubation with p-aminophenylmercuric acetate (APMA).
- **Assay Buffer:** All assays were performed in an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, and 0.05% Brij-35.
- **Compound Preparation:** **NCC-149** was serially diluted in 100% DMSO to create a range of concentrations. The final DMSO concentration in the assay wells was kept below 1%.
- **Assay Procedure:**
 - Activated enzyme was pre-incubated with varying concentrations of **NCC-149** or vehicle (DMSO) for 30 minutes at 37°C in a 96-well plate.
 - A fluorogenic peptide substrate specific for each enzyme was added to the wells to initiate the enzymatic reaction.
 - The increase in fluorescence resulting from substrate cleavage was monitored over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific substrate.
- **Data Analysis:** The initial reaction rates were calculated from the linear phase of the fluorescence progress curves. The IC₅₀ values were determined by fitting the dose-response curves of percent inhibition versus inhibitor concentration to a four-parameter logistic equation using GraphPad Prism or equivalent software.

Visualizations



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Caption: Experimental workflow for determining the cross-reactivity of **NCC-149**.



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Caption: Simplified signaling context for MMP-9 inhibition by **NCC-149**.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com